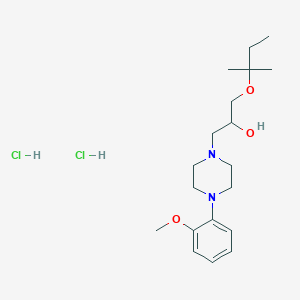
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multiple steps, including acetylation, reaction with piperazine to obtain monosubstituted piperazine derivatives, and subsequent deacetylation to yield the target product. Such processes have been demonstrated with a yield of over 56.9%, indicating a feasible synthesis pathway for similar compounds (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Molecular structure analysis through techniques like time-dependent density functional theory (TDDFT) calculations and X-ray crystallography has elucidated the conformations and electronic transitions of arylpiperazine derivatives. Such studies provide a foundation for understanding the molecular structure of "1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride" (W. Xu et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving arylpiperazine derivatives include cyclization, Mannich’s reaction, and Claisen Schmidt condensation. These reactions are pivotal in constructing the molecular framework and introducing functional groups essential for the compound's biological activity and chemical properties (J. Kumar et al., 2017).
Physical Properties Analysis
The physical properties, including crystallinity, molecular geometry, and intermolecular interactions, can be characterized by single crystal X-ray diffraction and computational methods. These properties are crucial for understanding the compound’s stability, solubility, and reactivity (K. Kumara et al., 2017).
Chemical Properties Analysis
The chemical properties of piperazine derivatives are significantly influenced by their structural features, such as the presence of methoxyphenyl and tert-pentyloxy groups. These groups can affect the compound’s reactivity, binding affinity, and overall chemical behavior in potential applications (M. Wujec & R. Typek, 2023).
科学的研究の応用
Synthesis and Antimicrobial Activities
Compounds related to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride have been synthesized and evaluated for their antimicrobial activities. Some derivatives showed good to moderate activities against test microorganisms, indicating potential for development as antimicrobial agents (Bektaş et al., 2007).
Pharmacological Evaluation for Antidepressant and Antianxiety Activities
A novel series of compounds including the piperazine moiety has been synthesized and evaluated for antidepressant and antianxiety activities. These studies utilized behavioral tests in mice, revealing significant effects, suggesting potential applications in treating mental health conditions (Kumar et al., 2017).
Synthesis Methods and Characterization
Research has focused on synthesizing and characterizing compounds with the piperazine structure, aiming to develop new chemical entities with diverse biological activities. Such studies contribute to the broader understanding of chemical and pharmaceutical sciences (Wang Xiao-shan, 2011).
Dual Action Antidepressant Properties
Compounds with a structure similar to 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride have been identified as having dual action at serotonin receptors and the serotonin transporter. This dual mechanism is indicative of potential as potent antidepressant agents (Martínez et al., 2001).
Antiarrhythmic and Antihypertensive Effects
Research into 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including the piperazine moiety, has shown promising antiarrhythmic and antihypertensive activities. These findings suggest potential for the development of new therapeutic agents for cardiovascular diseases (Malawska et al., 2002).
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3.2ClH/c1-5-19(2,3)24-15-16(22)14-20-10-12-21(13-11-20)17-8-6-7-9-18(17)23-4;;/h6-9,16,22H,5,10-15H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZDHUGPXOFKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C2=CC=CC=C2OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)
![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)
![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)
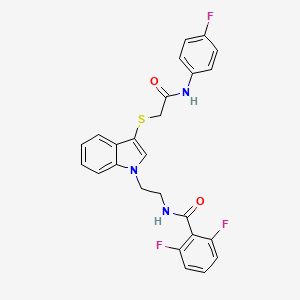
![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)
![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)


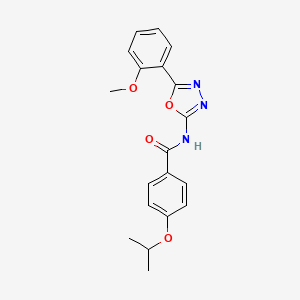
![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)
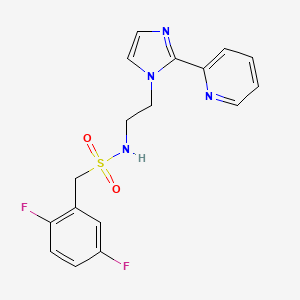
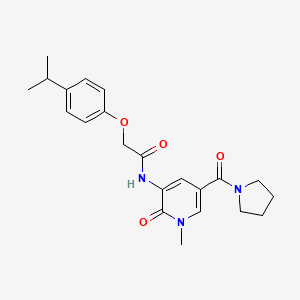
![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)